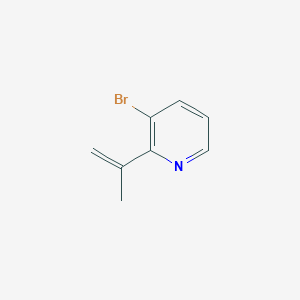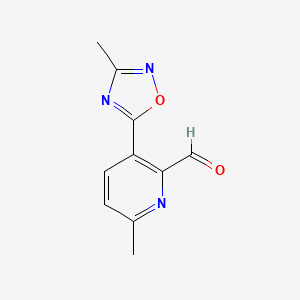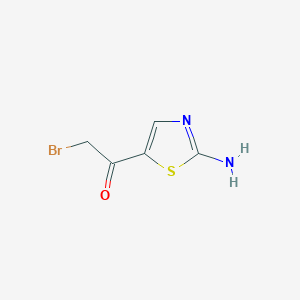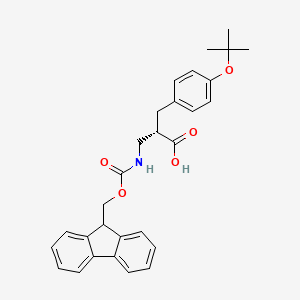
Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process. This compound is particularly interesting due to its unique structure, which includes a tert-butoxybenzyl group, making it useful in various synthetic and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling of amino acids, making the process more efficient and scalable. The use of solid-phase peptide synthesis (SPPS) techniques is also common in industrial settings, where the compound is synthesized on a resin and then cleaved off after the synthesis is complete .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc group, typically using piperidine in DMF.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Piperidine in DMF is commonly used for Fmoc deprotection.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino acid, while substitution reactions can yield a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid is used in the synthesis of peptides and other complex molecules.
Biology
In biological research, this compound is used to study protein interactions and functions. The Fmoc group provides a stable protecting group that can be easily removed under mild conditions, making it ideal for use in peptide synthesis and modification .
Medicine
In medicine, peptides synthesized using this compound can be used in drug development and therapeutic applications. The compound’s ability to introduce specific functional groups into peptides can enhance their stability, bioavailability, and efficacy .
Industry
In industrial applications, this compound is used in the large-scale synthesis of peptides and other complex molecules. Its use in automated peptide synthesizers and SPPS techniques makes it an essential component in the production of various pharmaceuticals and biotechnological products .
Mécanisme D'action
The mechanism of action of Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid involves the protection of the amino group with the Fmoc group, which prevents unwanted reactions during peptide synthesis. The tert-butoxybenzyl group provides additional stability and can be selectively removed under specific conditions. The compound interacts with various molecular targets and pathways, depending on the specific application and the peptides being synthesized .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-(s)-2-amino-3-tert-butoxy-2-methyl-propionic acid: Similar in structure but with a different side chain.
Fmoc-(s)-3-(4-(tert-butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Another Fmoc-protected amino acid with a tert-butoxy group.
Uniqueness
Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid is unique due to its specific tert-butoxybenzyl group, which provides additional stability and functionality compared to other similar compounds.
Propriétés
Formule moléculaire |
C29H31NO5 |
|---|---|
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(27(31)32)17-30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1 |
Clé InChI |
UAMCAYWPMQSLKY-FQEVSTJZSA-N |
SMILES isomérique |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


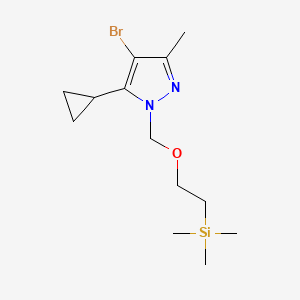
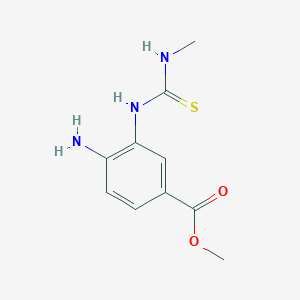

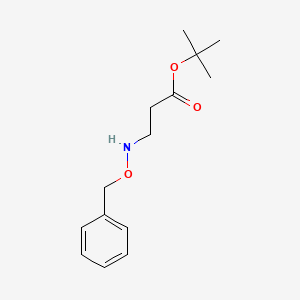
![3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13984476.png)
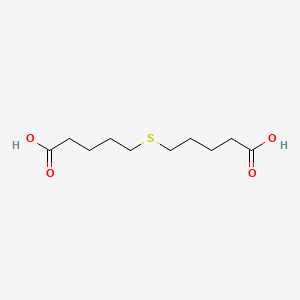
![8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13984488.png)
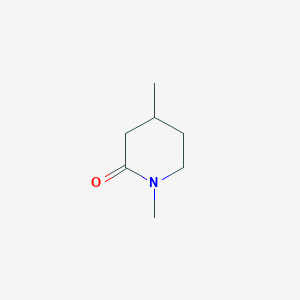
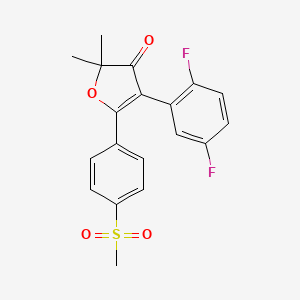
![Tert-butyl 4-(5-aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13984514.png)
